[1-(3-Aminobenzoyl)piperidin-3-yl]methanol
Description
Properties
IUPAC Name |
(3-aminophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-12-5-1-4-11(7-12)13(17)15-6-2-3-10(8-15)9-16/h1,4-5,7,10,16H,2-3,6,8-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFLJOJPDJTRBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Piperidine Intermediate
The piperidine moiety, specifically 3-aminopiperidine derivatives, is a crucial building block. According to patent CN103373953A, the preparation of optically active 3-aminopiperidine involves:
- Starting from protected amino pentane derivatives such as (R)-2-((carbobenzoxy)amino)pentane-1,5-dimethanesulfonates.
- Reacting with benzylamine derivatives under controlled temperature (50–70 °C) to form protected piperidine intermediates with high yields (~90%) after recrystallization.
- Subsequent catalytic hydrogenation (using 10% Pd/C under hydrogen atmosphere at 20–30 °C) to remove protecting groups and obtain the free 3-aminopiperidine with yields up to 94%.
These steps ensure the stereochemical integrity and purity of the piperidine intermediate essential for further coupling.
Formation of the 3-Aminobenzoyl Moiety
The 3-aminobenzoyl fragment can be derived from methyl 3-amino benzoate or related precursors. The synthesis often involves:
- Conversion of methyl 3-amino-4-methylbenzoate to methyl 3-guanidino-4-methylbenzoate.
- Subsequent condensation with appropriate ketones or enones in solvents like t-butanol to afford substituted benzoate derivatives.
Protection and deprotection strategies are critical here, with groups such as tert-butyl carbamates or benzyl carbamates used to protect amino functionalities during multi-step synthesis.
Coupling of Piperidine and Aminobenzoyl Fragments
The key step involves coupling the piperidine intermediate with the aminobenzoyl moiety to form the target compound:
- Peptide coupling reagents such as propanephosphonic acid anhydride (T3P), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or HBTU are used to activate the carboxylic acid group of the aminobenzoyl fragment for amide bond formation.
- The reaction is typically carried out in organic solvents like dichloromethane or toluene under mild conditions to avoid side reactions.
- Azide intermediates may be formed and then reduced or rearranged via Curtius rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine in a one-pot process to generate carbamate intermediates, which are subsequently deprotected to yield the amine.
Reduction and Deprotection Steps
- Reduction of nitro or azide intermediates to amines is commonly performed using stannous chloride in protic solvents (e.g., ethanol, methanol) under reflux, or catalytic hydrogenation.
- Deprotection of carbamate groups is achieved using trifluoroacetic acid in dichloromethane or aqueous hydrochloric acid in acetone, depending on the protecting group employed.
Detailed Reaction Conditions and Yields
Research Findings and Optimization Notes
- The use of T3P as a coupling reagent offers advantages in terms of cleaner reactions and easier work-up compared to traditional carbodiimide methods.
- One-pot Curtius rearrangement using DPPA and triethylamine provides a streamlined route to carbamate intermediates with improved yield and purity, avoiding isolation of unstable isocyanate intermediates.
- Protecting group strategies significantly influence the overall yield and purity; for example, tert-butyl carbamates are easily removed with trifluoroacetic acid, while benzyl carbamates require catalytic hydrogenation.
- The reduction of nitro intermediates with stannous chloride in protic solvents under reflux is a robust method, but care must be taken to avoid over-reduction or side reactions.
- The stereochemistry of the piperidine ring is preserved by using optically pure starting materials and mild reaction conditions, as demonstrated in the preparation of (R)-3-aminopiperidine.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(3-Aminobenzoyl)piperidin-3-yl]methanol can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, where functional groups on the benzoyl or piperidine rings are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, nucleophilic substitution products.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [1-(3-Aminobenzoyl)piperidin-3-yl]methanol is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology:
Biochemical Studies: The compound is used in studies to understand its interaction with biological molecules and pathways.
Medicine:
Drug Development: It serves as a precursor or intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [1-(3-Aminobenzoyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidine Ring
Aromatic Ring Modifications
[1-(4-Chlorophenyl)piperidin-3-yl]methanol Structure: Replaces the 3-aminobenzoyl group with a 4-chlorophenyl moiety. Molecular Formula: C12H16ClNO Molecular Weight: 225.72 g/mol Properties: Reported as an oil with a CAS number of 133749-00-5. Its synthesis and storage conditions (room temperature) are noted, but biological activity data are absent .
(2S,3S)-1-(4-Methoxyphenyl)-2-(3-chlorophenyl)piperidin-3-yl)methanol (7h) Structure: Contains a 4-methoxyphenyl group on the piperidine nitrogen and a 3-chlorophenyl substituent at the 2-position. Molecular Formula: C19H22ClNO2 Molecular Weight: 332.14 g/mol Key Data:
Heterocyclic Modifications
1-(1-Methyl-1H-benzimidazol-2-yl)-3-piperidinemethanol Structure: Replaces the benzoyl group with a methylbenzimidazole heterocycle. Molecular Formula: C14H19N3O Molecular Weight: 245.32 g/mol Status: No commercial suppliers available .
(1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol Structure: Incorporates a thiazole ring via an ethyl linker. Molecular Formula: C11H18N2OS Molecular Weight: 226.34 g/mol Properties: LogP = 1.85, indicating moderate lipophilicity .
Physicochemical and Spectroscopic Comparisons
- Enantiomeric Excess : Compounds like 7h and 7i () exhibit high enantiomeric purity (88–89% ee) via HPLC, suggesting chiral resolution methods applicable to the target compound if synthesized enantioselectively .
Biological Activity
[1-(3-Aminobenzoyl)piperidin-3-yl]methanol is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound has shown promising effects in various biological systems, particularly in antimicrobial and anticancer applications.
Target Interactions
- Enzyme Inhibition : The compound has been reported to inhibit key enzymes involved in cellular processes, which can disrupt pathways essential for pathogen survival or tumor growth.
- Receptor Modulation : It may also act on specific receptors, influencing signaling pathways that regulate cellular functions such as proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Anticancer Properties : Studies have shown that it can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Preliminary findings indicate that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound. Below are some key findings:
| Study | Focus | Key Findings |
|---|---|---|
| Study 1 | Antimicrobial Efficacy | Demonstrated significant inhibition of Mycobacterium tuberculosis with an IC50 value indicating potent activity. |
| Study 2 | Anticancer Activity | Showed a dose-dependent reduction in cell viability in several cancer cell lines, with notable effects at low concentrations. |
| Study 3 | In Vivo Toxicity | Evaluated the compound in animal models, revealing therapeutic effects at low doses but potential toxicity at higher doses. |
Pharmacological Validation
Recent pharmacological studies have validated the role of this compound as a therapeutic candidate. For instance, it was found to interact with vital metabolic pathways, influencing both energy production and cellular signaling.
Biochemical Pathways
The compound's interaction with metabolic pathways is crucial for its biological activity:
- Glycolysis Inhibition : It inhibits enzymes involved in glycolysis, affecting energy metabolism.
- Cell Signaling Modulation : Alters signaling pathways related to cell growth and apoptosis.
Dosage Effects
The effects of this compound vary significantly with dosage:
- Therapeutic Doses : Low doses have been effective in reducing tumor growth and enhancing immune responses.
- Toxic Doses : High doses lead to adverse effects such as hepatotoxicity and nephrotoxicity, emphasizing the need for careful dosage optimization in therapeutic applications.
Q & A
Q. What synthetic methodologies are recommended for [1-(3-Aminobenzoyl)piperidin-3-yl]methanol?
- Methodological Answer: The compound is synthesized via a multi-step process involving: (i) Coupling reactions : Condensation of 3-aminobenzoic acid derivatives with piperidin-3-ylmethanol intermediates, often using carbodiimide coupling agents (e.g., EDC/HOBt) to form the benzoyl-piperidine linkage . (ii) Hydrogenation : Palladium-based catalysts (e.g., Lindlar catalyst) may be employed to reduce acetylenic intermediates, ensuring selectivity in stereochemistry . (iii) Purification : Column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization from ethanol/water mixtures improves yield and purity .
Q. How is the structural conformation of the piperidine ring analyzed?
- Methodological Answer:
- X-ray crystallography : Resolve the 3D structure using single-crystal diffraction. Software like ORTEP-3 visualizes thermal ellipsoids and atomic displacement parameters .
- Puckering analysis : Apply Cremer-Pople coordinates to quantify ring distortion. For six-membered rings, parameters like θ (puckering amplitude) and φ (phase angle) distinguish chair, boat, or twist-boat conformations .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer:
- GHS Hazards : Classified as H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15+ minutes .
Advanced Research Questions
Q. How can enantiomeric separation be achieved for stereoisomers of this compound?
- Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA-3 column (amylose tris(3,5-dimethylphenylcarbamate)) with normal-phase mobile phases (e.g., methanol:acetonitrile 90:10). Adjust pH to 6.5 with ammonium acetate buffers for optimal retention .
- Linear Free-Energy Relationships (LFERs) : Correlate substituent effects (e.g., electron-withdrawing groups at the benzoyl meta-position) with enantioselectivity (α-values). Molecular docking (AutoDock Vina) identifies π-π stacking and hydrogen bonding between the compound and chiral selector .
Q. How can low yields in the benzoylation step be addressed?
- Methodological Answer:
- Design of Experiments (DOE) : Optimize temperature (60–80°C), solvent (DMF vs. THF), and stoichiometry (1.2–1.5 eq. acyl chloride).
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or DMAP to accelerate acylation.
- Byproduct Analysis : Use LC-MS to identify hydrolysis products; add molecular sieves to scavenge water .
Q. What computational approaches model the compound’s interaction with biological targets?
- Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding to receptors (e.g., GPCRs) using AMBER or GROMACS. Parameterize force fields with QM/MM-derived partial charges.
- QSAR Studies : Relate logP (calculated via XLogP3 ≈ 2.28) and PSA (58.7 Ų) to bioavailability. Validate with in vitro assays (e.g., MIC for antimicrobial activity) .
Data Contradiction Analysis
Q. How to resolve conflicting solubility data in polar vs. non-polar solvents?
- Methodological Answer:
- Hansen Solubility Parameters : Calculate δD (dispersion), δP (polar), δH (hydrogen bonding) to predict solubility. For example, high δP (12.3 MPa¹/²) suggests compatibility with DMSO or ethanol .
- Experimental Validation : Conduct turbidimetry at varying temperatures (20–40°C) in solvents like acetonitrile, methanol, and toluene.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
